![molecular formula C16H18ClFN4O B6623816 1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B6623816.png)
1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol
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Overview
Description
1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The mechanism of action of 1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol involves its binding to the active site of PDE and MAO enzymes, thereby inhibiting their activity. This leads to an increase in the levels of cyclic nucleotides and neurotransmitters, which in turn modulate various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol are diverse and depend on the specific enzyme that it inhibits. For example, inhibition of PDE leads to an increase in the levels of cyclic nucleotides, which play a crucial role in regulating smooth muscle contraction, platelet aggregation, and inflammation. Inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters, which are involved in the regulation of mood, cognition, and behavior.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol in lab experiments include its potent inhibitory effects on PDE and MAO enzymes, which make it a valuable tool for studying the physiological and biochemical processes that are regulated by these enzymes. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
The future directions for research on 1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol are diverse and include its potential applications in drug discovery, neuroscience, and medicinal chemistry. Some of the future directions that can be explored include:
1. Studying the pharmacokinetics and pharmacodynamics of 1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol in vivo to determine its safety and efficacy as a potential therapeutic agent.
2. Investigating the potential applications of 1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and Parkinson's disease.
3. Exploring the potential of 1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol as a tool for studying the physiological and biochemical processes that are regulated by PDE and MAO enzymes.
4. Investigating the potential of 1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol as a scaffold for the design and synthesis of novel chemical compounds with improved pharmacological properties.
Conclusion:
In conclusion, 1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Its potent inhibitory effects on PDE and MAO enzymes make it a valuable tool for studying the physiological and biochemical processes that are regulated by these enzymes. However, further studies are needed to determine its safety and efficacy in vivo and to explore its potential applications in various therapeutic areas.
Synthesis Methods
The synthesis of 1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol involves a multi-step process that includes the reaction of 6-amino-5-chloropyrimidine-4-carbaldehyde with 3-fluorobenzylamine to form 6-amino-5-chloropyrimidine-4-carbaldehyde-3-fluorobenzylamine. This intermediate is then reacted with piperidine and sodium borohydride to yield the final product, 1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol.
Scientific Research Applications
1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have potent inhibitory effects on various enzymes, including phosphodiesterase (PDE) and monoamine oxidase (MAO). These enzymes are involved in the regulation of various physiological processes, including neurotransmitter signaling, inflammation, and smooth muscle contraction.
properties
IUPAC Name |
1-(6-amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN4O/c17-13-14(19)20-10-21-15(13)22-6-4-16(23,5-7-22)9-11-2-1-3-12(18)8-11/h1-3,8,10,23H,4-7,9H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBKFCIKZMWCPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC(=CC=C2)F)O)C3=NC=NC(=C3Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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